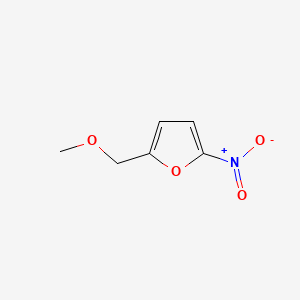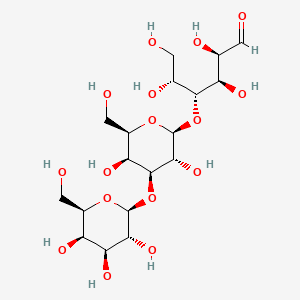
3-Galactosyllactose
Overview
Description
3-Galactosyllactose is a lactose-based trisaccharide containing a β-galactopyranosyl residue at the 3′-position. It is one of the many oligosaccharides found in human milk and is known for its prebiotic properties. This compound plays a significant role in promoting the growth of beneficial gut bacteria, such as bifidobacteria, and is often used in infant nutrition to mimic the beneficial effects of human milk oligosaccharides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Galactosyllactose can be synthesized on a gram scale from commercially available lactose. The synthesis involves the use of β-galactosidase enzymes to catalyze the transfer of a galactose moiety to lactose, forming this compound. The reaction conditions typically include an aqueous environment with controlled pH and temperature to optimize enzyme activity .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of bioreactors where lactose is enzymatically converted to the desired trisaccharide. The process is scaled up to produce gram quantities of this compound with high purity. The use of immobilized enzymes and continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Galactosyllactose primarily undergoes enzymatic reactions, such as hydrolysis and transglycosylation. It is relatively stable under mild conditions and does not readily undergo oxidation or reduction reactions.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by β-galactosidase enzymes in an aqueous environment.
Transglycosylation: Involves the transfer of a galactose moiety to lactose, catalyzed by β-galactosidase.
Major Products Formed:
Hydrolysis: Produces galactose and lactose.
Transglycosylation: Produces various galactosylated oligosaccharides, including this compound.
Scientific Research Applications
3-Galactosyllactose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound to study the enzymatic synthesis of oligosaccharides.
- Investigated for its potential to form novel glycosidic bonds.
Biology:
- Studied for its role in promoting the growth of beneficial gut bacteria, such as bifidobacteria.
- Used in research on the development of the infant gut microbiome and its impact on health .
Medicine:
- Explored for its potential as a prebiotic supplement in infant formula to mimic the beneficial effects of human milk oligosaccharides.
- Investigated for its immunomodulatory properties and its ability to protect the intestinal barrier .
Industry:
- Used in the production of functional foods and dietary supplements.
- Incorporated into infant formula products to enhance their nutritional value .
Mechanism of Action
3-Galactosyllactose exerts its effects primarily through its prebiotic properties. It serves as a substrate for beneficial gut bacteria, such as bifidobacteria, promoting their growth and activity. This, in turn, leads to the production of short-chain fatty acids, which acidify the intestinal environment and inhibit the growth of pathogenic bacteria .
Molecular Targets and Pathways:
Gut Microbiota: Stimulates the growth of beneficial bacteria.
Immune System: Modulates immune responses by promoting the production of anti-inflammatory cytokines.
Comparison with Similar Compounds
4-Galactosyllactose: Contains a β-galactopyranosyl residue at the 4′-position.
6-Galactosyllactose: Contains a β-galactopyranosyl residue at the 6′-position.
Uniqueness: 3-Galactosyllactose is unique in its specific prebiotic effects and its ability to promote the growth of bifidobacteria more effectively compared to its isomers. It also has distinct immunomodulatory properties that make it particularly beneficial in infant nutrition .
Properties
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13+,14+,15+,16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZUYHVLNLDKLB-KZCWKWOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201044980 | |
| Record name | 3’-Galactosyllactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201044980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32694-82-9 | |
| Record name | 3′-Galactosyllactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32694-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Galactosyllactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032694829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3’-Galactosyllactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201044980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


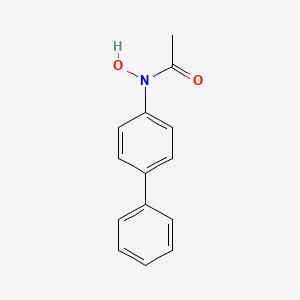




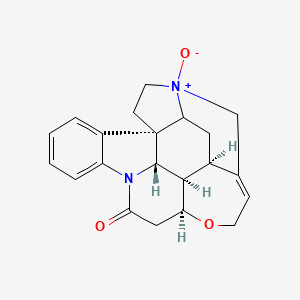
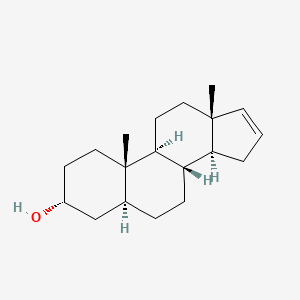

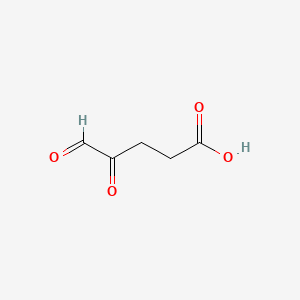
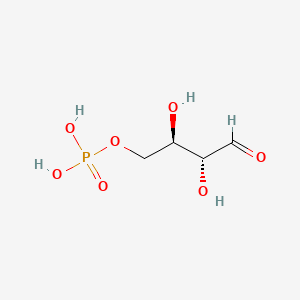
![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[2n-methyl-2h-tetrazol-5-yl]-phenol](/img/structure/B1195077.png)
